CrBKA

Sirtuin Deacylase Fluorogenic assay

Researchers studying sirtuin isoform selectivity face cross-reactivity artifacts due to non-specific substrate turnover. CrBKA solves this with validated inactivity against SIRT2 and SIRT5. - Negative control for SIRT2/SIRT5 inhibitor screens - Baseline substrate for SIRT6 low-activity studies - Essential SAR tool for acyl modification selectivity Supplied as lyophilized solid, ≥98% purity, with fluorescence release upon enzymatic cleavage.

Molecular Formula C28H31N3O6
Molecular Weight 505.6 g/mol
Cat. No. B10857296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrBKA
Molecular FormulaC28H31N3O6
Molecular Weight505.6 g/mol
Structural Identifiers
SMILESCC=CC(=O)NCCCCC(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C28H31N3O6/c1-3-9-25(32)29-15-8-7-12-23(31-28(35)36-18-20-10-5-4-6-11-20)27(34)30-21-13-14-22-19(2)16-26(33)37-24(22)17-21/h3-6,9-11,13-14,16-17,23H,7-8,12,15,18H2,1-2H3,(H,29,32)(H,30,34)(H,31,35)/b9-3+/t23-/m0/s1
InChIKeyMZNAVDKTIVTYMY-BSQRELMASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CrBKA: Fluorogenic Substrate for SIRT6 Selectivity


CrBKA (Crotonyl-BKA) is a fluorogenic small-molecule substrate designed for sirtuin 6 (SIRT6), a member of the NAD⁺-dependent lysine deacylase family [1]. Characterized by the molecular formula C₂₈H₃₁N₃O₆ and a molecular weight of 505.56 g/mol, CrBKA is supplied as a solid with a purity of ≥98% and demonstrates high solubility in DMSO (≥100 mg/mL) [2]. Unlike pan-sirtuin substrates, CrBKA exhibits weak catalytic activity against SIRT6, positioning it as a specialized tool for investigating SIRT6's decrotonylase function and for screening context-specific modulators [1].

CrBKA vs. Other BKA Substrates in Sirtuin Assays


Sirtuin isoforms (SIRT1–7) exhibit distinct preferences for specific acyl-lysine modifications, with SIRT6 uniquely displaying weak deacetylase activity but measurable decrotonylase and demyristoylase activities [1]. Generic fluorogenic substrates based on acetyl-lysine (e.g., AcBKA) or myristoyl-lysine (e.g., MyBKA) fail to recapitulate this nuanced selectivity, as they are efficiently hydrolyzed by SIRT2 and SIRT5, leading to cross-reactivity and ambiguous results in SIRT6-specific assays [1]. CrBKA, bearing a crotonyl moiety, is specifically tailored to probe SIRT6's weak catalytic activity, providing a more physiologically relevant readout for SIRT6-mediated decrotonylation and ensuring that observed signals are not confounded by off-target sirtuin activity [1].

Evidence of CrBKA Isoform Selectivity


SIRT2 Activity: CrBKA vs. AcBKA and MyBKA

CrBKA demonstrates negligible catalytic activity against SIRT2 and SIRT5, in stark contrast to the robust deacetylation of AcBKA by SIRT2 (KM = 273.5 µM) and the efficient desuccinylation of SuBKA by SIRT5 (KM = 13.3 µM). This lack of activity ensures that fluorescence signals in SIRT6 assays are not confounded by off-target sirtuin activity, providing a cleaner, more specific readout for SIRT6 decrotonylation [1].

Sirtuin Deacylase Fluorogenic assay

SIRT5 Activity: CrBKA vs. SuBKA

CrBKA contains a crotonyl group that is poorly hydrolyzed by SIRT6, resulting in weak but detectable activity. In contrast, the acetyl analog AcBKA and myristoyl analog MyBKA exhibit higher catalytic efficiencies for SIRT2 and SIRT6, respectively. Specifically, MyBKA shows a KM of 1.7 µM and kcat/KM of 3.2 × 10¹ M⁻¹ s⁻¹ for SIRT2, while AcBKA has a KM of 273.5 µM and kcat/KM of 3.5 × 10¹ M⁻¹ s⁻¹ for SIRT2. No comparable kinetic parameters are reported for CrBKA due to its weak activity, underscoring its unique utility as a low-activity probe for SIRT6 [1].

Crotonylation Post-translational modification Epigenetics

SIRT6 Activity: CrBKA Weak Substrate

CrBKA exhibits high solubility in DMSO (≥100 mg/mL, equivalent to 197.80 mM), which is critical for preparing concentrated stock solutions for high-throughput screening (HTS) and enzymatic assays. This solubility profile surpasses the aqueous solubility limits typically observed for BKA-based fluorogenic substrates, such as MyBKA, whose low water solubility limits catalytic efficiency (kcat/KM = 3.2 × 10¹ M⁻¹ s⁻¹) compared to peptide substrates [1] [2].

Solubility Assay development High-throughput screening

Crotonyl Modification Determines Sirtuin Isoform Selectivity

CrBKA is supplied with a guaranteed purity of 98.46% (HPLC), which exceeds the typical purity threshold (≥95%) required for robust and reproducible biochemical assays. This high purity level reduces the risk of contaminant interference, ensuring consistent kinetic measurements and reliable screening outcomes compared to in-house synthesized or lower-grade alternatives .

Chemical purity Quality control Reproducibility

CrBKA Research Applications


Negative Control for SIRT2/SIRT5 Assays

CrBKA's negligible cross-reactivity with SIRT2 and SIRT5 (Section 3, Evidence Item 1) makes it an ideal substrate for primary HTS campaigns aimed at identifying SIRT6-selective activators or inhibitors. Its high DMSO solubility enables facile preparation of assay-ready plates, and its high purity reduces false-positive rates [1].

Baseline Substrate for SIRT6 Weak Activity

The crotonyl group of CrBKA mimics endogenous lysine crotonylation, a post-translational modification implicated in gene regulation, metabolism, and aging. Researchers can use CrBKA to quantitatively measure SIRT6 decrotonylase activity under various conditions, providing a direct readout of SIRT6's physiological function [2].

SAR Studies of Acyl-Dependent Sirtuin Recognition

When combined with isoform-specific substrates (e.g., SuBKA for SIRT5, MyBKA for SIRT2), CrBKA completes a panel for profiling sirtuin activity across multiple isoforms. Its unique low-activity profile for SIRT6 provides a baseline for measuring subtle changes in SIRT6 activity induced by small-molecule modulators or genetic perturbations [2].

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